![molecular formula C6H3BrINO2 B037996 4-Bromo-1-iodo-2-nitrobenzene CAS No. 112671-42-8](/img/structure/B37996.png)
4-Bromo-1-iodo-2-nitrobenzene
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Overview
Description
4-Bromo-2-iodo-1-nitrobenzene is a derivative compound of Nitrobenzene . It is used mainly in the production of the chemical precursor aniline .
Synthesis Analysis
The synthesis of 4-Bromo-2-iodo-1-nitrobenzene involves several steps. The electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-iodo-1-nitrobenzene is C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
4-Bromo-2-iodo-1-nitrobenzene has a molecular weight of 327.9 . It has a density of 2.349, a melting point of 87-89 °C, a boiling point of 320.0±27.0 °C (Predicted), a flash point of 147.3°C, and a vapor pressure of 0.000613mmHg at 25°C . Its refractive index is 1.691 .Scientific Research Applications
Catalyst in Hydrogenation Reactions
4-Bromo-1-iodo-2-nitrobenzene can be used in the synthesis of catalysts for hydrogenation reactions . For instance, it has been used in the development of Ru based nanoparticles catalysts promoted with different transition metals . These catalysts have been applied in the hydrogenation of 1-iodo-4-nitrobenzene, serving as a model reaction to assess the catalytic performance .
Synthesis of Functionalized Anilines
Functionalized anilines are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries . The catalytic hydrogenation of nitroaromatic compounds to anilines using molecular hydrogen is an environmentally preferable approach . 4-Bromo-1-iodo-2-nitrobenzene can be used in these reactions .
Synthesis of Anti-inflammatory Agents
4-Bromo-1-iodo-2-nitrobenzene can be used in the synthesis of anti-inflammatory agents . This highlights its potential application in the development of new drugs and therapies.
Organic Synthesis
4-Bromo-1-iodo-2-nitrobenzene is often used in organic synthesis reactions . It can serve as a raw material or intermediate in a variety of reactions .
Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide
1-Iodo-2-nitrobenzene, a compound related to 4-Bromo-1-iodo-2-nitrobenzene, has been used in the one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide . This suggests that 4-Bromo-1-iodo-2-nitrobenzene could potentially be used in similar synthetic processes.
Synthesis of 1-(2-Nitrophenyl)-1H-indole
1-Iodo-2-nitrobenzene has also been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole . Given the structural similarities, 4-Bromo-1-iodo-2-nitrobenzene could potentially be used in similar reactions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-iodo-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAZLDTZYHVSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549964 |
Source
|
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-iodo-2-nitrobenzene | |
CAS RN |
112671-42-8 |
Source
|
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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